molecular formula C6H6N4O3 B12114437 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)-

2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)-

Cat. No.: B12114437
M. Wt: 182.14 g/mol
InChI Key: JNBWMECLDXLJIJ-OWOJBTEDSA-N
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Preparation Methods

The synthesis of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides the desired products in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Chemical Reactions Analysis

2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s high reactivity allows it to interact with various biological molecules, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

(E)-4-oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid

InChI

InChI=1S/C6H6N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h1-4H,(H,9,11)(H,12,13)/b2-1+

InChI Key

JNBWMECLDXLJIJ-OWOJBTEDSA-N

Isomeric SMILES

C1=NN=CN1NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=NN=CN1NC(=O)C=CC(=O)O

Origin of Product

United States

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